molecular formula C16H13F3N4O3 B3016771 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034453-62-6

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Katalognummer B3016771
CAS-Nummer: 2034453-62-6
Molekulargewicht: 366.3
InChI-Schlüssel: BVRAYMDJULOYLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide" is a complex organic molecule that likely contains a pyrrol ring, an oxadiazole moiety, and a benzamide group with a trifluoromethoxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related compounds, which can be used to infer some aspects of the target compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For example, the synthesis of a pyrazole derivative involved a series of steps including desmethylation and radiolabeling, yielding a compound with potential application in PET imaging for cancer . Similarly, substituted benzamides were synthesized from reactions involving methyl anthranilate and oxadiazolinones or oxadiazoline-thiones . These methods suggest that the synthesis of the target compound might also involve multi-step reactions, possibly starting from benzoic acid derivatives and involving the formation of the oxadiazole ring and subsequent attachment of the pyrrol and benzamide functionalities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of a dipeptide fragment was determined, revealing a type III β-turn conformation . Another study reported the crystal structure of a pyrazole derivative, highlighting the importance of intermolecular hydrogen bonds and π-π stacking interactions in the crystal packing . These findings suggest that the target compound may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar structural analyses.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, the synthesis of N-aryl benzamides involved a one-pot ring conversion reaction, indicating the potential for intramolecular transformations . Additionally, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines from an amino pyrazolyl compound demonstrated the ability of these systems to participate in cycloaddition reactions . These insights suggest that the target compound may also be reactive towards certain reagents and could undergo similar cycloaddition or rearrangement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermal stability and electronic structures. For instance, thermal analysis of a pyrazole derivative provided information on its decomposition pattern . Additionally, the electronic structures of compounds were optimized using computational methods, which could be applied to predict the properties of the target compound, such as its reactivity, stability, and potential applications . The synthesis of N-aryl benzamides also involved the determination of product structure through spectroscopic methods, which are essential for confirming the identity and purity of the synthesized compounds .

Wissenschaftliche Forschungsanwendungen

In Silico Drug-likeness and Antimicrobial Activity

A study by Pandya et al. (2019) synthesized a library of compounds related to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide and investigated their potential as antimicrobial agents. This research emphasized the in silico prediction of drug-likeness properties alongside in vitro antibacterial and antifungal activities. The compounds demonstrated varying levels of activity against bacterial and fungal strains, with some showing superior efficacy compared to standard drugs like ciprofloxacin and clotrimazole. The in-silico analysis suggested excellent drug-likeness properties for the synthesized compounds, highlighting their potential in drug development processes (Pandya, Dave, Patel, & Desai, 2019).

Synthesis and Bioactivity of Benzamide Derivatives

Another significant application involves the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, as explored by Hebishy et al. (2020). These compounds were tested for their antiavian influenza virus activity, showcasing remarkable potential. Among the synthesized compounds, eight exhibited significant antiviral activities against the H5N1 strain, with viral reduction percentages ranging from 85% to 65%. This study not only presents a new route to benzamide derivatives but also underlines their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Evaluation of Oxadiazole Derivatives

Research by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. The study revealed that most of the compounds tested showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives exhibited higher anticancer activities than the reference drug, etoposide, demonstrating the therapeutic potential of these compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Eigenschaften

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O3/c1-23-7-3-6-12(23)14-21-13(26-22-14)9-20-15(24)10-4-2-5-11(8-10)25-16(17,18)19/h2-8H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRAYMDJULOYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.